

Application Notes & Protocols: Nucleophilic Substitution with Ethyl 2-bromopropionate

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Compound of Interest

Compound Name: Ethyl 2-bromopropionate

Cat. No.: B041157

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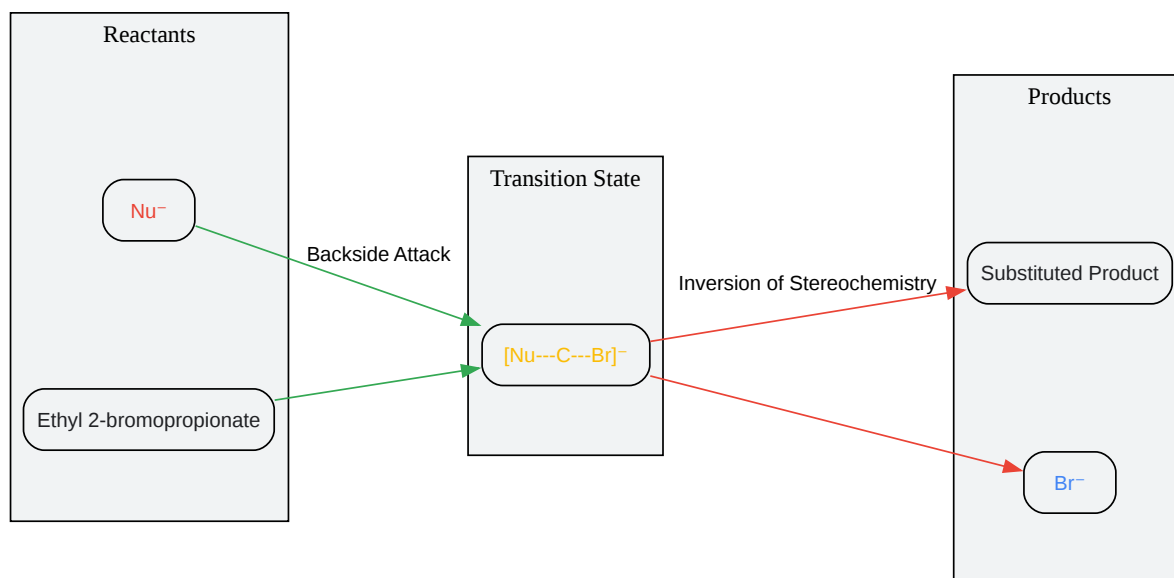
For Researchers, Scientists, and Drug Development Professionals

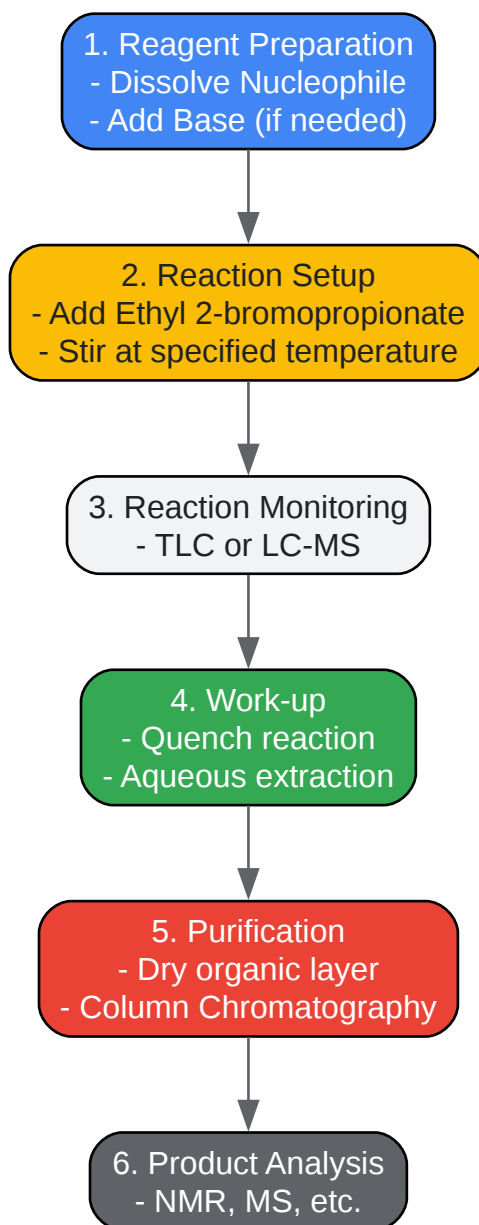
Introduction

Ethyl 2-bromopropionate is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure contains a reactive secondary bromide and an ester functional group, making it a valuable building block for introducing a propionate moiety into a wide range of molecules.^{[1][2]} The bromine atom at the α -position to the carbonyl group is susceptible to nucleophilic displacement, primarily via the S_N2 mechanism. This reactivity is central to its application in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.^{[2][3][4]} These application notes provide a detailed overview of the standard protocols for performing nucleophilic substitution reactions with **ethyl 2-bromopropionate**, targeting key classes of nucleophiles relevant to drug discovery and development.

Reaction Mechanism: S_N2 Pathway

Nucleophilic substitution on **ethyl 2-bromopropionate**, a secondary alkyl halide, predominantly follows a bimolecular (S_N2) mechanism. This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group (backside attack).^{[5][6][7]} This leads to an inversion of stereochemistry at the chiral center.^[8] The reaction rate is dependent on the concentration of both the substrate (**ethyl 2-bromopropionate**) and the nucleophile.^[5] Steric hindrance around the reaction center plays a crucial role; while **ethyl 2-bromopropionate** is a secondary halide, the steric bulk is generally not prohibitive for many nucleophiles.^{[6][9][10]}





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